molecular formula C6H7N5S B13068356 1-(1,3-Thiazol-2-ylmethyl)-1H-1,2,4-triazol-3-amine

1-(1,3-Thiazol-2-ylmethyl)-1H-1,2,4-triazol-3-amine

Cat. No.: B13068356
M. Wt: 181.22 g/mol
InChI Key: NROGLFMLQIHHEN-UHFFFAOYSA-N
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Description

1-(1,3-Thiazol-2-ylmethyl)-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features both thiazole and triazole rings. These rings are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s structure allows it to participate in various chemical reactions, making it a valuable entity in scientific research and industrial applications.

Preparation Methods

The synthesis of 1-(1,3-Thiazol-2-ylmethyl)-1H-1,2,4-triazol-3-amine typically involves multi-step reactions. One common method includes the reaction of thiazole derivatives with triazole precursors under controlled conditions. For instance, a three-component reaction involving phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium can yield substituted thiazole derivatives . Industrial production methods often optimize these reactions for higher yields and purity, employing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(1,3-Thiazol-2-ylmethyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-(1,3-Thiazol-2-ylmethyl)-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1,3-Thiazol-2-ylmethyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The thiazole and triazole rings can interact with enzymes and receptors, modulating their activity. For instance, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

1-(1,3-Thiazol-2-ylmethyl)-1H-1,2,4-triazol-3-amine is unique due to its combined thiazole and triazole rings, which confer distinct chemical and biological properties. Similar compounds include:

Properties

Molecular Formula

C6H7N5S

Molecular Weight

181.22 g/mol

IUPAC Name

1-(1,3-thiazol-2-ylmethyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C6H7N5S/c7-6-9-4-11(10-6)3-5-8-1-2-12-5/h1-2,4H,3H2,(H2,7,10)

InChI Key

NROGLFMLQIHHEN-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)CN2C=NC(=N2)N

Origin of Product

United States

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